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molecular formula C9H18ClNO2 B8811182 Ethyl 4-methylpiperidine-2-carboxylate hydrochloride

Ethyl 4-methylpiperidine-2-carboxylate hydrochloride

Cat. No. B8811182
M. Wt: 207.70 g/mol
InChI Key: GEFAHHDKORGVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074809B2

Procedure details

To a dichloromethane (50 mL) solution of 1-benzhydryl-4-methyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid ethyl ester *(5.0 g, 14.9 mmol), 1-chloroethyl chloroformate (2.13 g, 14.9 mmol) was added at room temperature under argon. The reaction mixture was stirred overnight. After the reaction mixture was mixed with methanol (50 mL) and refluxed for an hour, cooled down to room temperature and 10% Pd/C (2 g) was added to reaction mixture and stirred under hydrogen overnight. The reaction mixture was filtered through celite and 1 M HCl in ether (15 mL) was added. After concentration, the residue was triturated with acetone, filtered to 2.03 g (65.5%) of 4-methyl-piperidine-2-carboxylic acid ethyl ester hydrochloride.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
1-benzhydryl-4-methyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]CCl.[CH2:4]([O:6][C:7]([CH:9]1[CH2:14][C:13]([CH3:15])=[CH:12][CH2:11][N:10]1C(C1C=CC=CC=1)C1C=CC=CC=1)=[O:8])[CH3:5].ClC(OC(Cl)C)=O>[Pd].CO>[ClH:1].[CH2:4]([O:6][C:7]([CH:9]1[CH2:14][CH:13]([CH3:15])[CH2:12][CH2:11][NH:10]1)=[O:8])[CH3:5] |f:5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
1-benzhydryl-4-methyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1N(CC=C(C1)C)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.13 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for an hour
STIRRING
Type
STIRRING
Details
stirred under hydrogen overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and 1 M HCl in ether (15 mL)
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was triturated with acetone
FILTRATION
Type
FILTRATION
Details
filtered to 2.03 g (65.5%) of 4-methyl-piperidine-2-carboxylic acid ethyl ester hydrochloride

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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